N-(4-fluorophenyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
N-(4-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a fluorophenyl group, a furan-2-ylmethyl group, and a methanesulfonyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(4-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **N-(4-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
- **N-(4-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of N-(4-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H23FN4O4S |
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Molecular Weight |
494.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-5-[furan-2-ylmethyl-[(4-methylphenyl)methyl]amino]-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C25H23FN4O4S/c1-17-5-7-18(8-6-17)15-30(16-21-4-3-13-34-21)22-14-27-25(35(2,32)33)29-23(22)24(31)28-20-11-9-19(26)10-12-20/h3-14H,15-16H2,1-2H3,(H,28,31) |
InChI Key |
CDMZNJUJOSTLPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC2=CC=CO2)C3=CN=C(N=C3C(=O)NC4=CC=C(C=C4)F)S(=O)(=O)C |
Origin of Product |
United States |
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